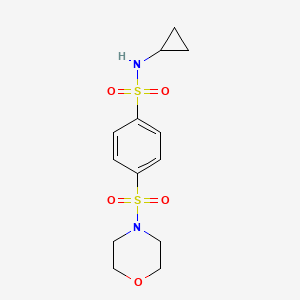
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMA is a white crystalline powder that is soluble in organic solvents and is synthesized using specific methods.
科学研究应用
CMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CMA has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. CMA has also been investigated for its anti-inflammatory properties and its potential use in the treatment of Alzheimer's disease.
In material science, CMA has been used as a precursor for the synthesis of various organic compounds and polymers. CMA has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron transport properties.
In environmental science, CMA has been used as a model compound to study the degradation of organic pollutants in the environment. CMA has also been investigated for its potential use in wastewater treatment due to its ability to adsorb heavy metals and organic pollutants.
作用机制
The mechanism of action of CMA varies depending on its application. In medicinal chemistry, CMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMA has also been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
In material science, CMA acts as a precursor for the synthesis of various organic compounds and polymers. CMA's high thermal stability and electron transport properties make it an ideal candidate for the development of OLEDs.
Biochemical and Physiological Effects:
CMA has been shown to have minimal toxicity and is well-tolerated in animal studies. However, its long-term effects on human health are not yet fully understood. CMA has been shown to have anti-inflammatory and anticancer properties, but its effects on other physiological processes are still being investigated.
实验室实验的优点和局限性
CMA's high purity and solubility in organic solvents make it an ideal candidate for lab experiments. However, the multi-step synthesis process and the use of hazardous reagents such as chloroacetyl chloride and anhydrous aluminum chloride make the synthesis of CMA challenging and require specialized equipment and expertise.
未来方向
There are several future directions for the study of CMA. In medicinal chemistry, further studies are needed to investigate the potential use of CMA as an anticancer and anti-inflammatory agent. In material science, the development of new OLEDs using CMA as a precursor is an area of active research. In environmental science, the study of CMA's potential use in wastewater treatment and the degradation of organic pollutants in the environment is an area of growing interest.
Conclusion:
In conclusion, CMA is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. The synthesis of CMA requires specialized equipment and expertise, and its long-term effects on human health are still being investigated. Further studies are needed to fully understand the potential applications of CMA and its mechanism of action.
合成方法
CMA is synthesized using a multi-step process that involves the reaction between 2-methylnaphthalene and chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with ammonia to form CMA. The reaction conditions and purification methods are critical to ensure a high yield and purity of the final product.
属性
IUPAC Name |
2-chloro-N-(2-methylnaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10-4-2-3-5-11(10)13(9)15-12(16)8-14/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPFRUAVMQNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
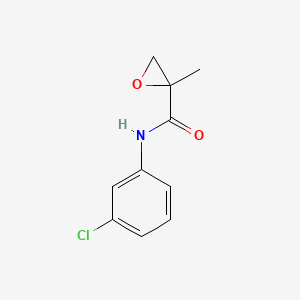
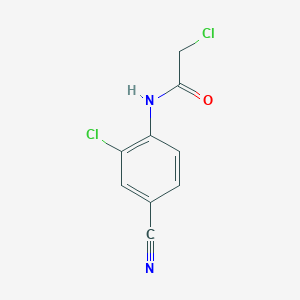
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)

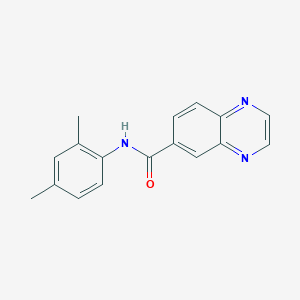
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
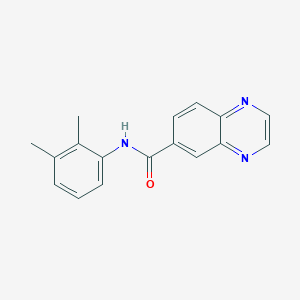
![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
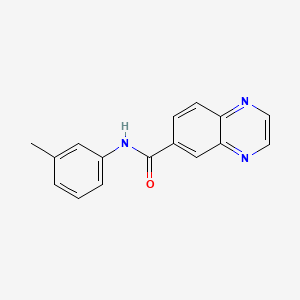
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
